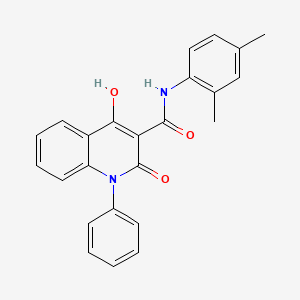

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 384.14739250 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurotransmitter release and smooth muscle contraction .

Mode of Action

This compound acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis , resulting in overexcitation, paralysis, and death in insects .

Biochemical Pathways

The compound affects the adrenergic signaling pathway and the octopaminergic signaling pathway . The downstream effects include overexcitation, paralysis, and death in insects . It also inhibits the synthesis of monoamine oxidases and prostaglandins , which are involved in various physiological processes such as neurotransmission and inflammation.

Pharmacokinetics

The compound is metabolized rapidly in most animal species, including humans . Six metabolites have been identified during biotransformation . .

Result of Action

The molecular and cellular effects of the compound’s action include overexcitation, paralysis, and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation .

Activité Biologique

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS Number: 1040645-21-3) is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O3 with a molecular weight of 384.4 g/mol. The structure features a quinoline core with multiple functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1040645-21-3 |

| Molecular Formula | C24H20N2O3 |

| Molecular Weight | 384.4 g/mol |

| Purity | Typically 95% |

This compound primarily targets alpha-adrenergic receptors in the central nervous system. It acts as an agonist at these receptors, influencing adrenergic signaling pathways. The biochemical pathways affected include:

- Adrenergic signaling pathway

- Octopaminergic signaling pathway

These interactions can lead to various biological effects such as overexcitation and paralysis in insects, indicating potential applications in pest control.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline have displayed antiproliferative effects against various cancer cell lines. In one study, derivatives with similar structures achieved IC50 values as low as 1.2 µM against MCF7 breast cancer cells .

The specific anticancer mechanisms include:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase .

- Inhibition of Proliferation : The presence of specific substituents on the quinoline core can enhance antiproliferative activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate antibacterial activity against various strains, with minimum inhibitory concentration (MIC) assays revealing effective inhibition at concentrations around 100 µM . The structural features contributing to this activity include:

- Hydroxy and carbonyl groups that enhance reactivity.

- Aromatic substituents that may improve solubility and interaction with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- Study on Antiviral Activity : A series of N'-arylidene derivatives were synthesized based on a 4-hydroxyquinoline scaffold, demonstrating promising anti-HIV activity but limited integrase inhibitory effects .

- Anticancer Efficacy Assessment : Compounds derived from similar structures showed significant cytotoxicity against prostate carcinoma (DU145) and lung carcinoma (H460) cell lines .

- Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that certain analogs could effectively activate caspases involved in programmed cell death .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-12-13-19(16(2)14-15)25-23(28)21-22(27)18-10-6-7-11-20(18)26(24(21)29)17-8-4-3-5-9-17/h3-14,27H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMYSIFSPRFCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.